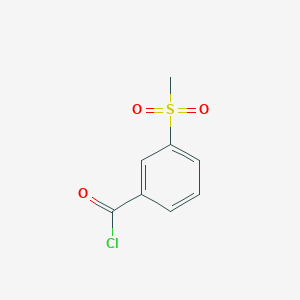

3-(Methylsulfonyl)benzoyl chloride

Description

Properties

IUPAC Name |

3-methylsulfonylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO3S/c1-13(11,12)7-4-2-3-6(5-7)8(9)10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHKRMQZNFPIGNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00622766 | |

| Record name | 3-(Methanesulfonyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54857-54-4 | |

| Record name | 3-(Methanesulfonyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Chlorination Using Thionyl Chloride

Reagents :

- 3-(Methylsulfonyl)benzoic acid

- Thionyl chloride

- Inert solvent (e.g., dichloromethane or toluene)

-

- Dissolve 3-(methylsulfonyl)benzoic acid in an inert solvent.

- Add thionyl chloride dropwise to the solution while maintaining a temperature of approximately 60–80°C.

- Reflux the mixture under an inert atmosphere to ensure complete conversion.

- After the reaction is complete, remove excess thionyl chloride under reduced pressure.

- Purify the product through vacuum distillation or recrystallization.

Expected Yield : Typically >90% purity.

Chlorination Using Oxalyl Chloride

Reagents :

- 3-(Methylsulfonyl)benzoic acid

- Oxalyl chloride

- Inert solvent (e.g., dichloromethane)

-

- Similar to the method using thionyl chloride, dissolve the starting material in an inert solvent.

- Add oxalyl chloride slowly while stirring at room temperature.

- Heat the mixture to reflux for several hours under an inert atmosphere.

- After completion, evaporate excess oxalyl chloride and purify the product.

Expected Yield : High yields with minimal by-products.

Comparative Analysis of Synthesis Methods

| Method | Chlorinating Agent | Reaction Temperature | Purification Method | Yield |

|---|---|---|---|---|

| Thionyl Chloride | SOCl$$_2$$ | 60–80°C | Vacuum Distillation/Recrystallization | >90% |

| Oxalyl Chloride | (COCl)$$_2$$ | Reflux | Vacuum Distillation/Recrystallization | High |

Characterization Techniques

To confirm the synthesis and purity of the compound, various characterization techniques are employed:

- Nuclear Magnetic Resonance (NMR) : Used to verify the presence of functional groups.

- Fourier Transform Infrared Spectroscopy (FT-IR) : Identifies characteristic peaks such as C=O stretching around ~1770 cm⁻¹ and S=O stretches between ~1350–1150 cm⁻¹.

- Gas Chromatography-Mass Spectrometry (GC-MS) : Confirms molecular weight and purity by analyzing molecular ion peaks.

- High-Performance Liquid Chromatography (HPLC) : Monitors purity levels during synthesis.

Chemical Reactions Analysis

Types of Reactions: 3-(Methylsulfonyl)benzoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, alcohols, or thiols.

Reduction Reactions: The compound can be reduced to 3-(methylsulfonyl)benzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH).

Oxidation Reactions: It can be oxidized to 3-(methylsulfonyl)benzoic acid using oxidizing agents like potassium permanganate (KMnO).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as amines (e.g., aniline) in the presence of a base (e.g., pyridine) under mild conditions.

Reduction: Lithium aluminum hydride (LiAlH) in anhydrous ether.

Oxidation: Potassium permanganate (KMnO) in an aqueous medium.

Major Products:

Substitution: Corresponding amides, esters, or thioesters.

Reduction: 3-(Methylsulfonyl)benzyl alcohol.

Oxidation: 3-(Methylsulfonyl)benzoic acid.

Scientific Research Applications

Scientific Research Applications

3-(Methylsulfonyl)benzoyl chloride serves multiple roles across different scientific disciplines:

1. Organic Synthesis

- Intermediate in Pharmaceutical Synthesis : It is widely used as an intermediate in the synthesis of pharmaceuticals due to its ability to undergo acylation reactions. The compound's electrophilicity is heightened by the electron-withdrawing sulfonyl group, facilitating nucleophilic attacks during synthesis .

- Agrochemicals Production : The compound is utilized in the development of agrochemicals, where it acts as a precursor for various herbicides and pesticides.

2. Biological Applications

- Modification of Biomolecules : It is employed in the synthesis of sulfonamide derivatives that exhibit biological activity, including antimicrobial and antiparasitic properties .

- Anti-inflammatory Activity : Research indicates that derivatives of this compound can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical targets for anti-inflammatory drugs. The IC values for this compound against COX-1 and COX-2 were reported as follows:

| Compound | COX-1 IC (μM) | COX-2 IC (μM) |

|---|---|---|

| This compound | 19.45 ± 0.07 | 42.1 ± 0.30 |

| Indomethacin | 6.74 | 1.10 |

These results suggest that while it may not be as potent as indomethacin, it still holds promise as an anti-inflammatory agent due to selective inhibition of COX enzymes .

Case Studies and Research Findings

Numerous studies have documented the applications and efficacy of this compound:

- A study on anti-inflammatory agents highlighted its potential as a selective inhibitor of cyclooxygenase enzymes, indicating its application in developing new anti-inflammatory drugs .

- Research into its biological activities demonstrated promising antimicrobial effects against various pathogens, suggesting further exploration for pharmaceutical applications .

Mechanism of Action

The mechanism of action of 3-(Methylsulfonyl)benzoyl chloride involves its reactivity towards nucleophiles. The electron-withdrawing nature of the sulfonyl group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various synthetic transformations where the compound acts as an acylating agent.

Comparison with Similar Compounds

3-Chloro-5-(Trifluoromethyl)benzoyl Chloride

- Molecular Formula : C₈H₃Cl₂F₃O

- Molecular Weight : 259.47 g/mol

- Key Features : Contains both chloro (-Cl) and trifluoromethyl (-CF₃) substituents. The -CF₃ group enhances electrophilicity at the carbonyl carbon, similar to -SO₂CH₃, but with greater lipophilicity.

- Applications: Used in synthesizing herbicides and corrosion inhibitors. Its dual electron-withdrawing groups make it more reactive than monosubstituted benzoyl chlorides .

3-(Trifluoromethoxy)benzoyl Chloride

- Molecular Formula : C₈H₄ClF₃O₂

- Molecular Weight : 224.56 g/mol

- Key Features : The trifluoromethoxy (-OCF₃) group provides moderate electron-withdrawing effects compared to -SO₂CH₃.

- Applications : Primarily used in pharmaceutical intermediates, where steric effects of -OCF₃ influence regioselectivity in Friedel-Crafts reactions .

Sulfonyl Chloride Derivatives

3-(Trifluoromethyl)benzenesulfonyl Chloride

- Molecular Formula : C₇H₄ClF₃O₂S

- Molecular Weight : 252.62 g/mol

- Key Features : A sulfonyl chloride with a -CF₃ group. Sulfonyl chlorides generally exhibit higher stability than benzoyl chlorides but lower reactivity in nucleophilic substitutions.

- Applications : Utilized in sulfonamide drug synthesis (e.g., antibiotics) due to the stability of the sulfonyl group .

3-Chloro-4-(methylsulfanyl)benzene-1-sulfonyl Chloride

- Molecular Formula : C₇H₅Cl₂O₂S₂

- Molecular Weight : 257.16 g/mol

- Key Features : Combines chloro and methylthio (-SMe) substituents. The -SMe group is electron-donating, contrasting with the electron-withdrawing -SO₂CH₃ in the target compound.

- Applications : Intermediate in agrochemicals; the -SMe group facilitates thioether bond formation .

Reactivity and Stability Insights

- Electrophilicity : The -SO₂CH₃ group in 3-(Methylsulfonyl)benzoyl chloride enhances the electrophilicity of the carbonyl carbon compared to -CF₃ or -Cl substituents, enabling faster nucleophilic acyl substitutions .

- Hydrolytic Stability : Sulfonyl chlorides (e.g., 3-(Trifluoromethyl)benzenesulfonyl chloride) are less prone to hydrolysis than benzoyl chlorides due to stronger S=O bonds, but benzoyl chlorides with -SO₂CH₃ may exhibit intermediate stability .

- Steric Effects : Meta-substituted derivatives (e.g., this compound) generally offer better regioselectivity in reactions compared to ortho/para isomers .

Notes on Comparative Analysis

- Limited direct data on this compound necessitate inferences from structural analogs.

- Substituent electronic effects (-SO₂CH₃ vs. -CF₃/-Cl/-OCF₃) critically determine reactivity and application niches.

- Safety profiles vary: For example, 3-Chloro-5-(trifluoromethyl)benzoyl chloride requires stringent handling due to its dual hazardous substituents , whereas sulfonyl chlorides demand precautions against sulfonic acid formation .

Biological Activity

3-(Methylsulfonyl)benzoyl chloride (CAS 54857-54-4) is a compound with significant biological activity, particularly noted for its pharmacological properties. This article discusses its synthesis, biological evaluations, and structure-activity relationships (SAR), supported by data tables and case studies.

Molecular Formula : CHClOS

Molecular Weight : 218.66 g/mol

This compound features a benzoyl chloride moiety substituted with a methylsulfonyl group, which is critical for its biological effects.

Biological Activity Overview

This compound exhibits a range of biological activities, including:

- Anti-inflammatory effects

- Antimicrobial properties

- Antiparasitic activity

Anti-inflammatory Activity

Research indicates that derivatives of this compound show potent inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key targets in the treatment of inflammation. For instance, IC values against COX-1 and COX-2 were reported as follows:

| Compound | COX-1 IC (μM) | COX-2 IC (μM) |

|---|---|---|

| This compound | 19.45 ± 0.07 | 42.1 ± 0.30 |

| Indomethacin | 6.74 | 1.10 |

These results demonstrate that while the compound is less potent than indomethacin, it still holds promise as an anti-inflammatory agent due to its selective inhibition of COX enzymes .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. Notably, it demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as antifungal effects. The minimum inhibitory concentrations (MICs) against selected strains are summarized below:

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 15.62–31.25 |

| Escherichia coli | 62.5–125 |

| Candida albicans | 31.2 |

The mechanism of action appears to involve inhibition of protein synthesis and disruption of cell wall integrity .

Antiparasitic Activity

In addition to its antibacterial properties, this compound has shown moderate activity against protozoan parasites such as Toxoplasma gondii and Plasmodium falciparum. The compound's effectiveness was assessed through in vitro studies, revealing promising results:

| Parasite | Activity Level |

|---|---|

| Toxoplasma gondii | Moderate |

| Plasmodium falciparum | Selective |

These findings suggest that the compound could be a candidate for further development in antiparasitic therapies .

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by the presence of the methylsulfonyl group and the benzoyl moiety. Studies indicate that modifications to the aromatic ring can enhance or diminish activity:

- Electron-donating groups on the aromatic ring have been associated with increased anti-inflammatory activity.

- Substituents such as halogens can significantly alter the potency against microbial strains.

A detailed SAR analysis has been conducted to optimize these interactions for better efficacy .

Case Studies

- Anti-inflammatory Study : A study evaluated the effect of several derivatives on RAW264.7 cells, measuring their impact on iNOS and COX-2 expression levels. The results indicated that certain derivatives significantly reduced mRNA and protein levels compared to indomethacin, highlighting their potential as anti-inflammatory agents .

- Antimicrobial Efficacy : A comparative study assessed the antimicrobial activity of various benzoyl derivatives against resistant strains of bacteria. The findings demonstrated that compounds with methylsulfonyl substitutions exhibited superior activity compared to traditional antibiotics like ciprofloxacin .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-(Methylsulfonyl)benzoyl chloride with high purity?

- Methodology : The compound is typically synthesized by chlorinating 3-(methylsulfonyl)benzoic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride [(ClCO)₂O]. The reaction is carried out under anhydrous conditions in inert solvents (e.g., dichloromethane or toluene) at reflux temperatures (60–80°C). Catalytic dimethylformamide (DMF) may accelerate the reaction. Post-synthesis, purification via vacuum distillation or recrystallization (using non-polar solvents) ensures high purity (>98%) .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodology :

- Spectroscopy : NMR (¹H, ¹³C) confirms the presence of the methylsulfonyl (-SO₂CH₃) and benzoyl chloride (-COCl) groups. FT-IR identifies characteristic peaks (C=O stretch at ~1770 cm⁻¹, S=O stretches at ~1350–1150 cm⁻¹) .

- Chromatography : HPLC with UV detection (λ = 254 nm) monitors purity, while GC-MS verifies molecular ion peaks (e.g., [M]⁺ at m/z 218.6) .

- Elemental Analysis : Matches calculated vs. observed C, H, S, and Cl content .

Q. What are the critical storage and handling protocols for this compound?

- Methodology : Store in airtight, moisture-resistant containers under inert gas (argon/nitrogen) at 2–8°C. Handle in a fume hood with PPE (nitrile gloves, goggles, lab coat) due to its moisture sensitivity and irritant properties. Avoid contact with water, alcohols, or amines to prevent violent hydrolysis .

Advanced Research Questions

Q. How does the methylsulfonyl group influence the reactivity of this compound in nucleophilic acyl substitution reactions?

- Analysis : The electron-withdrawing -SO₂CH₃ group activates the benzoyl chloride toward nucleophilic attack by increasing the electrophilicity of the carbonyl carbon. Kinetic studies (e.g., using aniline derivatives) show accelerated reaction rates compared to unsubstituted benzoyl chlorides. Competitive reactions with amines vs. alcohols can be quantified via HPLC or ¹H NMR to assess selectivity .

Q. What strategies mitigate side reactions (e.g., sulfonic acid formation) during coupling reactions with amines?

- Methodology :

- Solvent Choice : Use aprotic solvents (e.g., THF, acetonitrile) to suppress hydrolysis.

- Temperature Control : Maintain reactions at 0–25°C to minimize thermal decomposition.

- Additives : Employ scavengers like molecular sieves to absorb HCl byproducts, preventing acid-catalyzed degradation .

Q. How can computational modeling predict the stability of this compound under varying pH conditions?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model hydrolysis pathways. Parameters like Gibbs free energy (ΔG‡) and frontier molecular orbitals (HOMO-LUMO gaps) predict susceptibility to nucleophilic attack. Experimental validation via pH-dependent kinetic studies (monitored by UV-Vis or conductometry) correlates with computational data .

Contradictions and Limitations

- Synthesis Yield : Evidence reports high yields (>90%) using SOCl₂, while notes challenges in isolating pure product due to hygroscopicity.

- Toxicity Data : Limited carcinogenicity studies exist for this specific compound, but analogous benzoyl chlorides are classified as Group 2A carcinogens (IARC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.